![molecular formula C15H10N2O3S2 B12217360 2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12217360.png)
2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that features a thiazolidine ring fused with a quinoline moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in its structure enhances its pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde with 2,4-thiazolidinedione in the presence of anhydrous sodium acetate in acetic acid. The resulting product is then treated with α-bromoalkylarylketones, dimethylformamide (DMF), and anhydrous potassium hydroxide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Used in the development of new materials with specific properties, such as photoactive polymers.
Mechanism of Action
The mechanism of action of 2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid: Similar structure but with a quinazoline moiety instead of quinoline.
2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Contains a thiazolidine ring with different substituents.
Uniqueness
2-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific combination of a thiazolidine ring and a quinoline moiety, which imparts distinct pharmacological properties. This combination enhances its potential as a therapeutic agent and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10N2O3S2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H10N2O3S2/c18-12(19)8-17-14(20)11(22-15(17)21)7-10-4-1-3-9-5-2-6-16-13(9)10/h1-7H,8H2,(H,18,19)/b11-7- |
InChI Key |
MLGRHRCYMBBGEM-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CC(=O)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12217278.png)
![3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12217280.png)
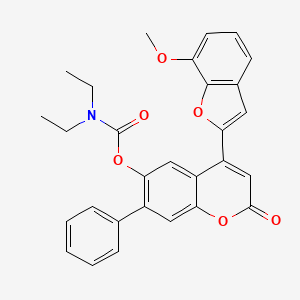
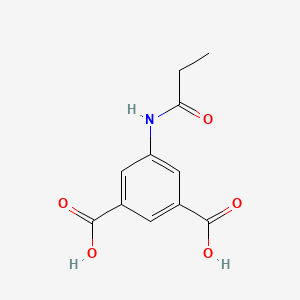
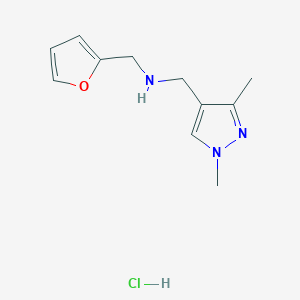
![5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12217291.png)
![Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B12217311.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B12217313.png)
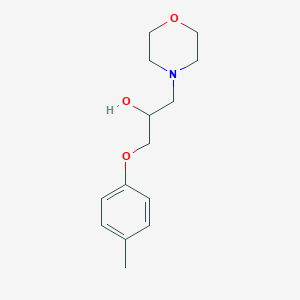
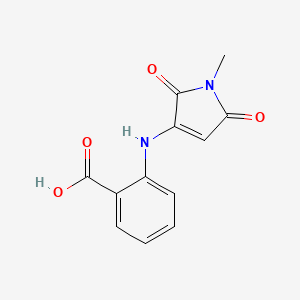
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12217326.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12217329.png)
![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12217332.png)
![1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12217334.png)
